2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 2228087-03-2
Cat. No.: VC5262551
Molecular Formula: C14H23NO5
Molecular Weight: 285.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228087-03-2 |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-9-14(4-6-19-7-5-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
| Standard InChI Key | ABOSLZXEWMRGOG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a spiro[4.5]decane system, where a six-membered oxa (oxygen-containing) ring is fused to a five-membered aza (nitrogen-containing) ring at a single carbon atom. Key functional groups include:
-
tert-Butoxycarbonyl (Boc) group: Positioned at the nitrogen atom of the aza ring, this moiety serves as a protective group for amines, enhancing stability during synthetic reactions.
-
Carboxylic acid: Located at the 3-position of the spiro system, this group enables further derivatization via esterification, amidation, or salt formation.
-
Ether-oxygen bridge: Introduces conformational rigidity and influences solubility .
The SMILES notation and InChIKey provide unambiguous representations of its connectivity.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 2228087-03-2 | |
| Molecular Formula | ||
| Molecular Weight | 285.34 g/mol | |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid | |
| XLogP3 | 1.2 (estimated) |
Synthesis and Manufacturing
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Spirocyclization | , 80°C | 45–60% |
| Boc Protection | , EtN, THF | 85% |
| Oxidation/Hydrolysis | , , Δ | 70% |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid and ether groups. It is hygroscopic and requires storage at 2–8°C in moisture-proof containers . The Boc group is susceptible to cleavage under strongly acidic (e.g., TFA) or basic conditions, necessitating pH-neutral handling .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 10–15 | 25 |
| Ethanol | <1 | 25 |
| Water | Insoluble | 25 |
Applications in Research
Medicinal Chemistry
The spirocyclic scaffold mimics bioactive conformations of peptides and small molecules, enabling its use in:
-
Protease Inhibitor Design: Rigidity enhances binding affinity to enzyme active sites .
-
Drug Delivery Systems: Carboxylic acid facilitates conjugation to nanoparticles or polymers.
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume